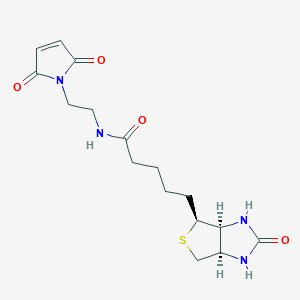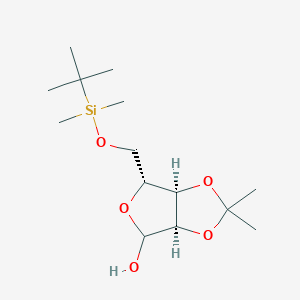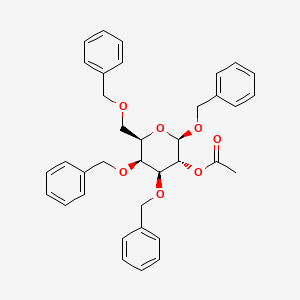
3-Chloro-3-deoxy-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has gained significant attention in various fields of research, including medical, environmental, and industrial applications. The compound is characterized by the presence of a chlorine atom at the third carbon position of the glucose molecule, replacing a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-3-deoxy-D-glucopyranose is synthesized from D-glucose through a series of chemical reactions. The synthesis involves the use of thionyl chloride as a chlorination agent, followed by a deoxylation step using a reducing agent such as sodium borohydride . The reaction conditions typically include:
Chlorination: D-glucose is treated with thionyl chloride in an anhydrous solvent, such as dichloromethane, at low temperatures to introduce the chlorine atom.
Deoxylation: The chlorinated intermediate is then reduced using sodium borohydride in a suitable solvent, such as methanol, to remove the hydroxyl group and form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-deoxy-D-glucopyranose undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of deoxy derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia can be used to replace the chlorine atom with hydroxyl or amino groups, respectively.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Formation of 3-hydroxy-3-deoxy-D-glucopyranose or 3-amino-3-deoxy-D-glucopyranose.
Oxidation: Formation of 3-chloro-3-deoxy-D-glucuronic acid or 3-chloro-3-deoxy-D-glucoaldehyde.
Reduction: Formation of 3-deoxy-D-glucopyranose.
Scientific Research Applications
3-Chloro-3-deoxy-D-glucopyranose has a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various chemically and biologically active molecules.
Biology: The compound is used in glycobiology research to study the structure, synthesis, biology, and evolution of sugars.
Medicine: It is investigated for its potential use in drug discovery and synthesis, particularly in the development of antidiabetic agents.
Industry: The compound is utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-3-deoxy-D-glucopyranose involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes involved in carbohydrate metabolism, thereby affecting glucose utilization and storage. Additionally, it may interact with membrane transport proteins, influencing the transport of molecules across cell membranes .
Comparison with Similar Compounds
3-Chloro-3-deoxy-D-glucopyranose can be compared with other similar compounds, such as:
3-Chloro-3-deoxy-1,2,4,6-tetra-O-acetyl-D-glucopyranose: This compound is used in glycobiology research and has similar structural features but with additional acetyl groups.
3-Deoxy-D-glucopyranose: Lacks the chlorine atom and is used in different biochemical studies.
3-Amino-3-deoxy-D-glucopyranose: Contains an amino group instead of a chlorine atom and is used in the synthesis of glycosylamines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
22933-89-7 |
|---|---|
Molecular Formula |
C₆H₁₁ClO₅ |
Molecular Weight |
198.6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B1139984.png)
![[(2R,3R)-1-METHYL-2-(PYRIDIN-3-YL)PYRROLIDIN-3-YL]METHANOL](/img/structure/B1139985.png)
![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)





